molecular formula C15H20N2O3 B2991359 N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 2034513-85-2

N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Cat. No.: B2991359
CAS No.: 2034513-85-2
M. Wt: 276.336
InChI Key: BNNXJHLWPWOXDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide" is a heterocyclic compound featuring a 2,3-dihydrobenzo[f][1,4]oxazepine core fused with a tetrahydrofuran (THF) substituent via a methyl-carboxamide linkage. The THF moiety enhances solubility and may influence pharmacokinetic properties compared to purely aromatic substituents .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(16-10-13-5-3-8-19-13)17-7-9-20-14-6-2-1-4-12(14)11-17/h1-2,4,6,13H,3,5,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNXJHLWPWOXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound belongs to the benzoxazepine class, which is known for diverse biological activities. Its structure can be represented as follows:

C17H20N2O2\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2

Anti-Cancer Activity

Research indicates that benzoxazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of solid tumor cells and modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression .

Table 1: Summary of Anti-Cancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Benzoxazepine Derivative AMCF7 (Breast)15Inhibition of cell cycle
Benzoxazepine Derivative BHCT116 (Colon)20Induction of apoptosis
This compoundA549 (Lung)TBDTBD

Anti-Inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in response to various stimuli. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzoxazepine derivatives have been evaluated against several bacterial strains. While some compounds exhibited limited activity, others showed significant effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Summary of Antimicrobial Activity

CompoundBacterial Strain TestedZone of Inhibition (mm)
Benzoxazepine Derivative CStaphylococcus aureus15
Benzoxazepine Derivative DEscherichia coli12
This compoundTBDTBD

Case Studies

  • Study on Cytotoxicity : A study conducted by Khadra et al. evaluated the cytotoxic effects of synthesized benzoxazepine derivatives on various cancer cell lines. The results indicated that the derivatives had varying degrees of cytotoxicity depending on the specific cancer type tested .
  • Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of benzoxazepine derivatives, revealing their potential to significantly reduce cytokine levels in vitro when exposed to inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The benzo[f][1,4]oxazepine core distinguishes this compound from analogs like 2,3-dihydrobenzo[b][1,4]dioxine derivatives (e.g., N-(3-amino-4-fluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide), which feature a six-membered 1,4-dioxane ring instead of the seven-membered oxazepine. The larger oxazepine ring may offer improved binding to targets requiring conformational adaptability, such as kinase or G-protein-coupled receptors .

Substituent Analysis
Compound Name Core Structure Substituent Key Properties
Target Compound Benzo[f][1,4]oxazepine THF-methyl-carboxamide Enhanced solubility, moderate lipophilicity
N-(3-Amino-4-fluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Benzo[b][1,4]dioxine Fluoroaniline-carboxamide Higher aromaticity, potential for π-π stacking
7-(N,N-Dimethylsulfamoyl)-N-((1-methylpyrrolidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Benzo[b][1,4]dioxine Pyrrolidinylmethyl-sulfamoyl Increased polarity, possible CNS penetration
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate Benzo[f][1,4]oxazepine Boronate ester-tert-butyl Synthetic intermediate for cross-coupling reactions

Key Observations :

  • The THF-methyl group in the target compound balances hydrophilicity and metabolic stability, whereas tert-butyl or boronate ester groups (e.g., in ) are typically used for synthetic intermediates or prodrug strategies.
  • Fluoroaniline and pyrrolidinylmethyl substituents (e.g., ) may enhance target affinity but could increase toxicity risks due to aromatic amine metabolites.

Q & A

Q. Methodological Answer :

  • 1H^1H NMR : Identify characteristic peaks:
    • Tetrahydrofuran methylene protons: δ 3.6–4.0 ppm (multiplet).
    • Oxazepine NH: δ 6.8–7.2 ppm (broad singlet) .
  • 13C^{13}C NMR : Confirm carbonyl (C=O) at δ 165–170 ppm and tetrahydrofuran carbons at δ 25–75 ppm .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm error .

Advanced: How should researchers address NMR chemical shift discrepancies caused by rotameric equilibria?

Q. Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to coalesce split peaks from slow-rotating amide bonds .
  • 2D Techniques : Use 1H^1H-13C^{13}C HSQC to resolve overlapping signals and assign diastereotopic protons .
  • Dynamic NMR Analysis : Calculate rotational barriers using Eyring plots if peaks remain split at elevated temperatures .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Q. Methodological Answer :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to benzoxazepine pharmacophores .
  • Enzyme Inhibition : Test MAO-A/B or kinase inhibition using fluorometric assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins .

Advanced: How to design metabolic stability studies for aldehyde oxidase (AO)-mediated degradation?

Q. Methodological Answer :

  • Liver Microsome Incubations : Incubate the compound with human liver microsomes (HLMs) + NADPH at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 mins .
  • AO-Specific Inhibitors : Use hydralazine to confirm AO involvement if metabolite formation decreases .
  • Metabolite ID : Perform HRMS/MS to identify hydroxylation or oxidation products on the tetrahydrofuran or oxazepine rings .

Advanced: How to resolve contradictions between computational docking predictions and experimental bioactivity data?

Q. Methodological Answer :

  • Docking Refinement : Re-run simulations with explicit solvent models and flexible receptor side chains to account for induced-fit binding .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP accumulation) .
  • Off-Target Screening : Use broad-panel kinase or GPCR profiling to identify confounding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.